molecular formula C13H18N2O2 B14888825 4-methoxy-N-(piperidin-3-yl)benzamide

4-methoxy-N-(piperidin-3-yl)benzamide

Cat. No.: B14888825
M. Wt: 234.29 g/mol
InChI Key: XUSXYFMKXBSPIR-UHFFFAOYSA-N
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Description

4-methoxy-N-(piperidin-3-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to the benzene ring and a piperidine moiety linked to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(piperidin-3-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzoic acid and piperidine.

    Amidation Reaction: The carboxylic acid group of 4-methoxybenzoic acid is converted to an amide by reacting with piperidine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(piperidin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-N-(piperidin-3-yl)benzamide.

    Reduction: Formation of 4-methoxy-N-(piperidin-3-yl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(piperidin-3-yl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-N-(piperidin-4-yl)benzamide: Similar structure but with the piperidine moiety attached at a different position.

    N-(piperidin-4-yl)benzamide: Lacks the methoxy group.

    4-chloro-N-(piperidin-3-yl)benzamide: Contains a chloro group instead of a methoxy group.

Uniqueness

4-methoxy-N-(piperidin-3-yl)benzamide is unique due to the presence of both the methoxy group and the piperidine moiety, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile compound in various applications.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

4-methoxy-N-piperidin-3-ylbenzamide

InChI

InChI=1S/C13H18N2O2/c1-17-12-6-4-10(5-7-12)13(16)15-11-3-2-8-14-9-11/h4-7,11,14H,2-3,8-9H2,1H3,(H,15,16)

InChI Key

XUSXYFMKXBSPIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2CCCNC2

Origin of Product

United States

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